

Pseudooxynicotine CAS number and molecular weight

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Compound of Interest

Compound Name: Pseudooxynicotine

Cat. No.: B1209223

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An In-depth Technical Guide to Pseudooxynicotine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudooxynicotine, a key metabolite of nicotine, is a compound of significant interest in the fields of microbiology, toxicology, and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, its central role in the microbial degradation of nicotine, and relevant experimental methodologies. The document details the enzymatic pathways involved in its formation and subsequent breakdown, offering insights for researchers investigating nicotine metabolism, bioremediation, and the development of novel smoking cessation therapies.

Chemical and Physical Properties

Pseudooxynicotine, systematically named 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, is an alkaloid derivative of nicotine.^[1] It is characterized by a pyridine ring linked to a γ-aminoketone side chain, which results from the oxidative cleavage of nicotine's pyrrolidine ring.^[2] This structure confers both basicity and water solubility.^[2]

Table 1: Chemical Identifiers and Properties of **Pseudooxynicotine**

Property	Value	Source(s)
CAS Number	2055-23-4	[1][2][3][4]
Molecular Formula	C ₁₀ H ₁₄ N ₂ O	[1][2][4]
Molecular Weight	178.23 g/mol	[2][3][4]
IUPAC Name	4-(methlamino)-1-(pyridin-3-yl)butan-1-one	[2][4]
Appearance	Colorless to pale yellow liquid or solid	[1][2]
Solubility	Soluble in water and organic solvents like ethanol	[2]

Metabolic Pathways Involving Pseudooxynicotine

Pseudooxynicotine is a critical intermediate in both microbial and mammalian nicotine metabolism.[2] Its formation and degradation are of particular interest in the context of bacterial catabolism, which represents a potential avenue for bioremediation of tobacco waste.[3]

Microbial Degradation of Nicotine: The Pyrrolidine Pathway

In several soil-dwelling bacteria, such as *Pseudomonas putida* S16, nicotine is degraded via the pyrrolidine pathway, where **pseudooxynicotine** is a central metabolite.[3][5] This pathway involves a series of enzymatic reactions that ultimately convert nicotine into compounds that can be utilized as carbon and nitrogen sources for bacterial growth.[6]

The initial steps of this pathway are catalyzed by two key flavin-dependent enzymes: Nicotine Oxidoreductase (NicA2) and **Pseudooxynicotine** Amine Oxidase (Pnao).[7]

- **Formation of Pseudooxynicotine:** Nicotine is first oxidized by Nicotine Oxidoreductase (NicA2), a flavin adenine dinucleotide (FAD)-dependent dehydrogenase.[2] This reaction converts (S)-nicotine to N-methylmyosmine, which is an unstable iminium intermediate.[3] N-methylmyosmine then undergoes spontaneous, non-enzymatic hydrolysis to form **pseudooxynicotine**. [3]

- Degradation of **Pseudooxynicotine**: The subsequent step is the oxidative deamination of **pseudooxynicotine** by **Pseudooxynicotine** Amine Oxidase (Pnao).[2] This enzyme catalyzes the conversion of **pseudooxynicotine** to 3-succinoylsemialdehyde-pyridine (SAP) and methylamine.[2][3] Interestingly, recent research has shown that Pnao functions as a dehydrogenase, utilizing a cytochrome c protein (CycN) as its electron acceptor rather than molecular oxygen, which was previously thought.[7]



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Figure 1: Pyrrolidine Pathway of Nicotine Degradation in *Pseudomonas putida* S16.

Mammalian Metabolism

In mammals, the primary metabolic pathway of nicotine leads to the formation of cotinine, catalyzed mainly by the cytochrome P450 2A6 (CYP2A6) enzyme.[8][9] However, **pseudooxynicotine** is also a known metabolite of nicotine in humans, accounting for a smaller fraction of the metabolic products.[10][11] Its formation can have toxicological implications, as **pseudooxynicotine** can be nitrosated to form the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[3]

Quantitative Data

The enzymatic reactions involved in the pyrrolidine pathway have been characterized kinetically, providing valuable data for researchers in enzymology and metabolic engineering.

Table 2: Kinetic Parameters of Key Enzymes in the Pyrrolidine Pathway

Enzyme	Substrate	kcat (s ⁻¹)	Km (mM)	Source(s)
Nicotine Oxidoreductase (NicA2)	Nicotine	0.79	0.073	[2]
Pseudooxynicotine Amine Oxidase (Pnao)	Pseudooxynicotine	74 ± 3 (kred)	0.064 ± 0.008 (Kd)	[7]

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of **pseudooxynicotine** and the enzymes involved in its metabolism.

Analytical Method for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of **pseudooxynicotine** in complex biological matrices.[3]

- **Sample Preparation:** Solid-phase extraction (SPE) is recommended to minimize matrix interference from samples such as microbial lysates or tobacco extracts.[3]
- **Chromatographic Separation:** A C18 reverse-phase column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) provides effective separation.[3]
- **Mass Spectrometry Detection:** Detection is achieved using tandem mass spectrometry, which offers high specificity and sensitivity.

Expression and Purification of Pseudooxynicotine Amine Oxidase (Pnao)

The following protocol is based on the methodology for expressing and purifying Pnao from *Pseudomonas putida* S16.[7]

- **Gene Synthesis and Cloning:** The gene for Pnao (without the signal peptide) is synthesized with codon optimization for *E. coli* and cloned into a pET28a vector containing an N-terminal

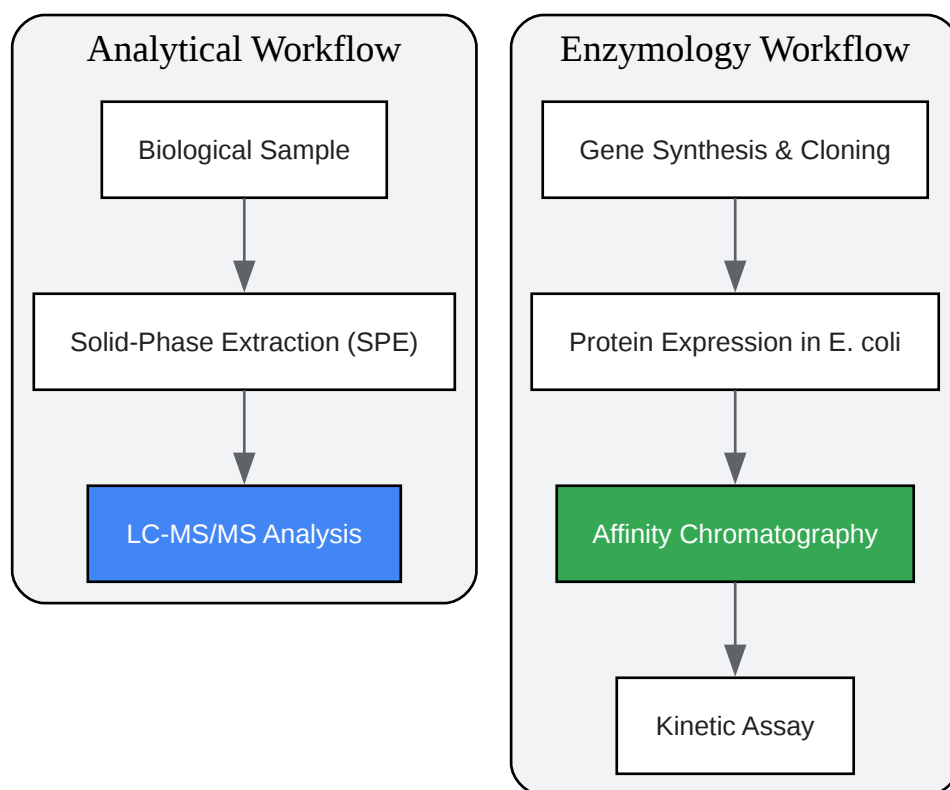
His-SUMO tag.

- **Transformation and Expression:** The expression vector is transformed into E. coli BL21 (DE3) cells. Cells are grown in a suitable protein expression medium at 37°C until an A₆₀₀ of 0.8 is reached. The temperature is then lowered to 20°C, and protein expression is induced with 100 µM IPTG overnight.
- **Cell Lysis and Purification:** Cells are harvested, resuspended in a lysis buffer, and lysed by sonication. The His-tagged Pnao is then purified from the cell lysate using affinity chromatography.

Enzymatic Reduction of Pseudooxynicotine

A patented process describes the enzymatic reduction of **pseudooxynicotine** to nicotine or its precursor, 4-(methyamino)-1-(pyridin-3-yl)butan-1-ol, using ketoreductase or imine reductase enzymes.[\[12\]](#)[\[13\]](#)

- **Reaction Conditions:**
 - **Enzyme:** A catalytically effective amount of ketoreductase or imine reductase (typically 0.01% to 20% weight of enzyme per weight of **pseudooxynicotine**).[\[12\]](#)[\[13\]](#)
 - **Substrate Concentration:** 1 to 1000 mM of **pseudooxynicotine**.[\[13\]](#)
 - **Co-factor:** A nicotinamide co-factor such as NADH or NADPH is required. A co-factor regenerating system (e.g., glucose dehydrogenase and glucose) may be included.[\[13\]](#)
 - **Temperature:** 10°C to 50°C, preferably 20°C to 30°C.[\[12\]](#)[\[13\]](#)
 - **Duration:** 2 hours to 4 days.[\[12\]](#)[\[13\]](#)
- **Isolation and Purification:** The resulting nicotine can be isolated and purified using standard techniques such as extraction, evaporation, filtration, and chromatography.[\[12\]](#)[\[13\]](#)



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Figure 2: General Experimental Workflows for **Pseudoxy nicotine** Research.

Conclusion

Pseudoxy nicotine is a molecule of considerable scientific importance, bridging the gap between nicotine and its various metabolic fates. A thorough understanding of its properties, the enzymatic pathways it participates in, and the methodologies to study it are crucial for advancing research in areas ranging from environmental microbiology to human health. This guide provides a foundational resource for professionals engaged in such research, summarizing key data and protocols to facilitate further investigation.

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